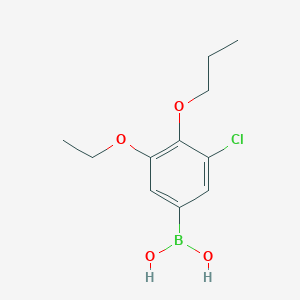

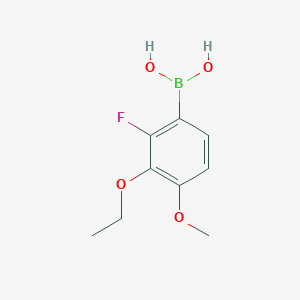

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Overview

Description

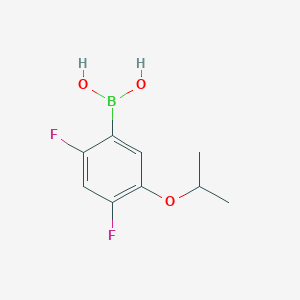

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is a chemical compound with the CAS Number: 2096334-14-2 . It has a molecular weight of 214 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H12BFO4/c1-3-15-9-7 (14-2)5-4-6 (8 (9)11)10 (12)13/h4-5,12-13H,3H2,1-2H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 214 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications

Boronic Acid Derivatives in Supramolecular Assemblies

Boronic acids, including derivatives like 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies. These compounds, due to their ability to form stable covalent bonds with diols and carbohydrates, are integral in constructing complex molecular structures. Pedireddi and Seethalekshmi (2004) highlighted the formation of supramolecular assemblies involving phenylboronic and 4-methoxyphenylboronic acids through O–H⋯N hydrogen bonds, leading to intricate crystal structures with potential applications in molecular recognition and catalysis (Pedireddi & Seethalekshmi, 2004).

Fluorescence Quenching Mechanisms

The study of fluorescence quenching mechanisms in boronic acid derivatives provides insights into their photophysical properties, which are relevant for developing fluorescent sensors and probes. Geethanjali, Nagaraja, and Melavanki (2015) investigated the fluorescence quenching of boronic acid derivatives, revealing the presence of static quenching mechanisms that could be exploited in designing sensitive and selective fluorescent sensors for biological and chemical analytes (Geethanjali, Nagaraja, & Melavanki, 2015).

Hybrid Nanomaterials Characterization

The functionalization of carbon nanotubes with boronic acid derivatives, including this compound, offers a novel approach to characterize and utilize hybrid nanomaterials. Monteiro et al. (2015) demonstrated the immobilization of a BINOL derivative onto carbon nanotubes, paving the way for advanced materials with enhanced chemical and electronic properties suitable for catalytic and environmental applications (Monteiro et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction, which involves the formation of carbon-carbon bonds between aryl halides and boronic acids .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is part of a larger biochemical pathway involved in the synthesis of complex organic compounds . The resulting carbon-carbon bonds formed in this reaction can lead to the creation of a wide variety of organic compounds, each with their own downstream effects .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 214 . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it relatively stable and environmentally benign . .

properties

IUPAC Name |

(3-ethoxy-2-fluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO4/c1-3-15-9-7(14-2)5-4-6(8(9)11)10(12)13/h4-5,12-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERDQGGEVQJWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)OCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

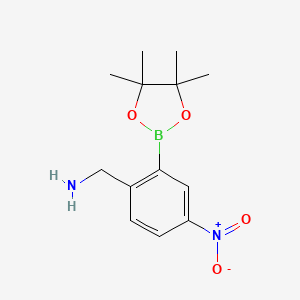

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3115359.png)

![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3115410.png)

![Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B3115420.png)